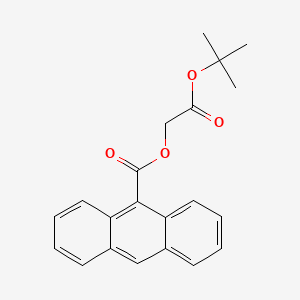
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of an anthracene ring system, which is a polycyclic aromatic hydrocarbon, and a carboxylic acid ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester typically involves the esterification of 9-anthracenecarboxylic acid with 2-(1,1-dimethylethoxy)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Anthracenecarboxylic acid, ethyl ester
- 9-Anthracenecarboxylic acid, methyl ester
- 9-Anthracenecarboxylic acid, 10-bromo-, ethyl ester
Uniqueness
Compared to similar compounds, 9-Anthracenecarboxylic acid, 2-(1,1-dimethylethoxy)-2-oxoethyl ester is unique due to the presence of the 2-(1,1-dimethylethoxy)-2-oxoethyl ester group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
594840-62-7 |
|---|---|
Molekularformel |
C21H20O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-21(2,3)25-18(22)13-24-20(23)19-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)19/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
CBMNKHNAVSFXAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
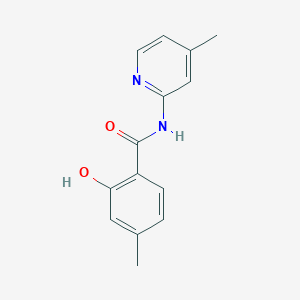
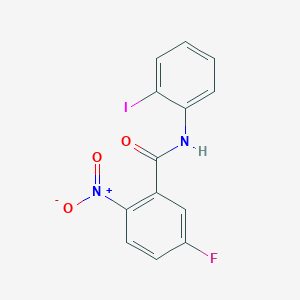
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
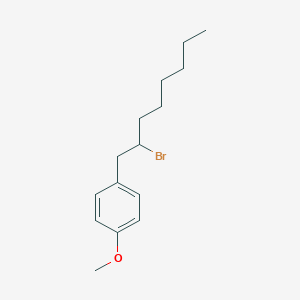

![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
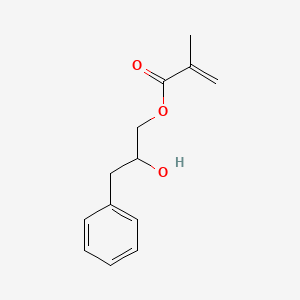

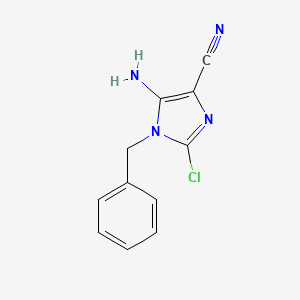
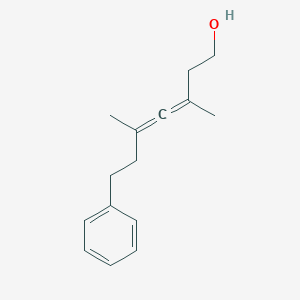
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
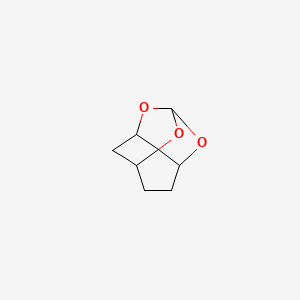
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
